[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride
Overview
Description
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H16ClN3O It is a derivative of pyridine and morpholine, featuring a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with morpholine, followed by reduction and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful handling of reagents and optimization of reaction parameters such as temperature, pressure, and pH to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of [2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
[2-(4-Morpholinyl)-3-pyridinyl]methanamine: A closely related compound without the dihydrochloride salt form.
[4-(4-Morpholinyl)-2-pyridinyl]methanamine: Another derivative with a different substitution pattern on the pyridine ring.
[2-(4-Morpholinyl)-5-pyridinyl]methanamine: A structural isomer with the morpholine group at a different position on the pyridine ring.
Uniqueness
[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. These properties make it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTZFMRGXMKMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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